PF-04880594

Content Navigation

Product Name

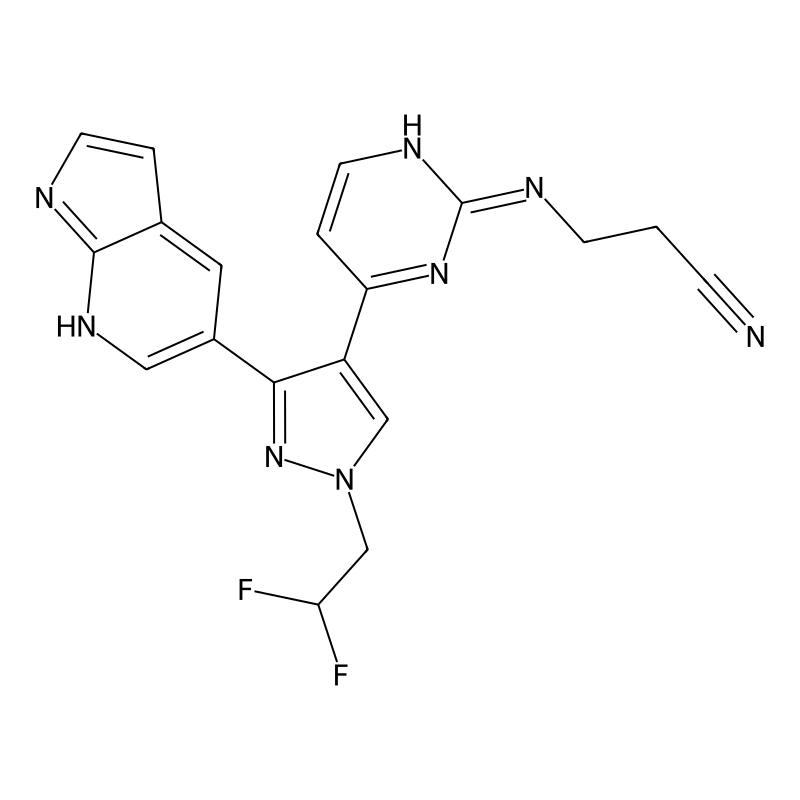

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

PF-04880594 is a highly potent, selective pan-RAF kinase inhibitor demonstrating sub-nanomolar affinity for wild-type BRAF, mutant BRAF (e.g., V600E), and CRAF . Unlike first-generation mutant-selective inhibitors, its broad-spectrum RAF inhibition profile makes it a critical tool compound for investigating paradoxical MAPK pathway activation, BRAF-CRAF dimerization mechanics, and resistance pathways in oncology models[1]. Furthermore, its well-characterized binding profile and structural flexibility allow it to serve as a high-affinity targeting ligand in the development of RAF-directed proteolysis-targeting chimeras (PROTACs) [2].

Research Fit

Substituting PF-04880594 with common clinical BRAF inhibitors like vemurafenib or dabrafenib compromises experimental integrity in pan-RAF and wild-type signaling assays [1]. Vemurafenib exhibits a strong bias toward the BRAF V600E mutation and lacks the necessary sub-nanomolar potency against CRAF and wild-type BRAF . Consequently, using mutant-selective analogs fails to robustly induce the BRAF-CRAF heterodimerization required for studying paradoxical ERK activation and epithelial hyperplasia in wild-type tissues [2]. For PROTAC synthesis or broad-spectrum RAF pathway blockade, the baseline affinity of PF-04880594 across all three primary RAF targets is strictly required to ensure target engagement.

Substitution Risk

Pan-RAF vs. Mutant-Selective Potency

PF-04880594 demonstrates sub-nanomolar potency across multiple RAF isoforms, achieving IC50 values of 0.39 nM for CRAF and 0.19 nM for wild-type BRAF. In contrast, the mutant-selective inhibitor vemurafenib exhibits significantly weaker affinity, with an IC50 of ~48 nM for CRAF and ~100 nM for wild-type BRAF [1].

| Evidence Dimension | Biochemical IC50 for CRAF and WT BRAF |

| Target Compound Data | CRAF IC50 = 0.39 nM; WT BRAF IC50 = 0.19 nM |

| Comparator Or Baseline | Vemurafenib (CRAF IC50 = 48 nM; WT BRAF IC50 = ~100 nM) |

| Quantified Difference | >100-fold higher potency against CRAF and WT BRAF |

| Conditions | Cell-free kinase assay |

Ensures complete blockade of the RAF pathway, preventing compensatory CRAF signaling that confounds assays using mutant-selective inhibitors.

Induction of Paradoxical ERK Activation for Toxicological Modeling

PF-04880594 robustly induces BRAF-CRAF heterodimerization and subsequent ERK phosphorylation in wild-type epithelial tissues, a paradoxical effect that accurately models the toxicity of RAF inhibitors. In vivo studies show that 10 mg/kg of PF-04880594 significantly upregulates p-ERK, which can be attenuated by co-treatment with a MEK inhibitor (PD-0325901 at 0.5 mg/kg) [1].

| Evidence Dimension | ERK phosphorylation and BRAF-CRAF dimerization in wild-type tissues |

| Target Compound Data | Robust induction of p-ERK and hyperplasia at 10 mg/kg |

| Comparator Or Baseline | Baseline (Vehicle) or MEK inhibitor co-treatment (attenuation) |

| Quantified Difference | Significant induction of paradoxical hyperplasia, reversible by 1:20 ratio of MEK inhibitor |

| Conditions | In vivo murine epithelial tissue models (urinary bladder, skin, esophagus) |

Provides a reliable, reproducible chemical model for studying RAF-inhibitor-induced epithelial hyperplasia and screening combination therapies.

Utility as a PROTAC Ligand Precursor

Due to its high affinity for all RAF isoforms and favorable structural properties, PF-04880594 is explicitly utilized as a targeting ligand in the synthesis of RAF-degrading conjugate compounds (PROTACs). It has been successfully linked to degradation signaling agents such as pomalidomide and VHL ligands, whereas standard non-derivatizable inhibitors lack established linker-attachment sites [1].

| Evidence Dimension | Compatibility in RAF-degrading conjugate compounds |

| Target Compound Data | Successfully incorporated into PROTACs using pomalidomide or VHL ligands |

| Comparator Or Baseline | Generic non-derivatizable RAF inhibitors |

| Quantified Difference | Direct structural validation for linker attachment without obstructing the RAF-binding domain |

| Conditions | Chemical synthesis of target-protein degraders |

De-risks procurement for medicinal chemistry teams building novel RAF-targeted degraders by using a validated high-affinity precursor.

Modeling Paradoxical ERK Activation and Epithelial Hyperplasia

PF-04880594 is the ideal compound for in vitro and in vivo models of RAF-inhibitor-induced toxicity. Its ability to reliably induce BRAF-CRAF heterodimerization in wild-type cells makes it essential for studying paradoxical MAPK pathway activation and screening MEK inhibitor combination therapies [1].

Pan-RAF Inhibition in Oncology Assays

For studies requiring complete blockade of the RAF pathway, PF-04880594 provides sub-nanomolar potency against CRAF and wild-type BRAF, outperforming mutant-selective inhibitors like vemurafenib that allow compensatory CRAF signaling[2].

Synthesis of RAF-Targeted PROTACs

Medicinal chemistry teams can utilize PF-04880594 as a validated, high-affinity targeting ligand for the development of novel RAF-degrading conjugate compounds. Its established compatibility with pomalidomide and VHL ligands streamlines the synthesis of broad-spectrum RAF degraders[3].

Application Fit

References

- [1] Torti VR et al., Epithelial Tissue Hyperplasia Induced by the RAF Inhibitor PF-04880594 Is Attenuated by a Clinically Well-Tolerated Dose of the MEK Inhibitor PD-0325901, Mol Cancer Ther (2012) 11(10):2274-83

- [2] BioCrick, Vemurafenib (PLX4032, RG7204) Product Data

- [3] WIPO, Raf-degrading conjugate compounds, Patent WO2018200981A1

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

2: Lee NV, Lira ME, Pavlicek A, Ye J, Buckman D, Bagrodia S, Srinivasa SP, Zhao Y, Aparicio S, Rejto PA, Christensen JG, Ching KA. A novel SND1-BRAF fusion confers resistance to c-Met inhibitor PF-04217903 in GTL16 cells though MAPK activation. PLoS One. 2012;7(6):e39653. doi: 10.1371/journal.pone.0039653. Epub 2012 Jun 22. PubMed PMID: 22745804; PubMed Central PMCID: PMC3382171.

Explore Compound Types